molecular formula C12H10BrClN2O3 B6592491 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one CAS No. 2095779-88-5

4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No. B6592491
CAS RN: 2095779-88-5
M. Wt: 345.57 g/mol
InChI Key: WNSXFYFOQNKFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family. It is a heterocyclic compound that contains two nitrogen atoms in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science.

Mechanism of Action

The exact mechanism of action of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of certain enzymes or the modulation of specific signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. In addition, it has also been shown to modulate the expression of certain cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one exhibits a range of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. It has also been shown to exhibit antibacterial and antifungal activities, which may be attributed to its ability to disrupt the integrity of bacterial and fungal cell membranes. In addition, it has been found to exhibit anti-inflammatory activity by modulating the expression of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is its potential as a lead compound for the development of new drugs or agrochemicals. Its unique chemical structure and biological activities make it an attractive target for further investigation. However, one of the limitations of this compound is its relatively low solubility in water, which may pose challenges in certain experimental settings.

Future Directions

There are several future directions for the study of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one. One area of interest is the development of new drugs or agrochemicals based on the structure of this compound. Further studies are needed to fully understand the mechanism of action and optimize its biological activities. In addition, the potential applications of this compound in material science warrant further investigation, particularly in the development of organic semiconductors and optoelectronic devices. Overall, the study of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one holds great promise for the development of new therapeutic and agricultural agents.
In conclusion, 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. Its unique chemical structure and biological activities make it an attractive target for further investigation. Further studies are needed to fully understand the mechanism of action and optimize its biological activities. The study of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one holds great promise for the development of new therapeutic and agricultural agents.

Synthesis Methods

The synthesis of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one can be achieved through various methods. One of the most common methods involves the reaction of 4-bromo-6-chloropyridazine with 3,5-dimethoxyphenyl hydrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or dimethylformamide at a temperature of 80-100°C. The product is then purified through recrystallization or column chromatography.

Scientific Research Applications

4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In addition, it has also been investigated for its potential as an insecticide and herbicide in agrochemistry. The compound has also been studied for its potential applications in material science, particularly in the development of organic semiconductors and optoelectronic devices.

properties

IUPAC Name

4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O3/c1-18-8-3-7(4-9(5-8)19-2)16-12(17)10(13)6-11(14)15-16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSXFYFOQNKFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)C(=CC(=N2)Cl)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180429
Record name 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)-

CAS RN

2095779-88-5
Record name 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095779-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.